molecular formula C34H36MgN6O6S2 B194797 Esomeprazole magnesium CAS No. 161973-10-0

Esomeprazole magnesium

Cat. No. B194797
CAS RN: 161973-10-0
M. Wt: 713.1 g/mol
InChI Key: KWORUUGOSLYAGD-WLHYKHABSA-N
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Description

Esomeprazole Magnesium is a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), duodenal and gastric ulcers, erosive esophagitis, and Zollinger-Ellison syndrome . It works by decreasing the amount of acid produced by the stomach .


Synthesis Analysis

This compound was synthesized from 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine by chlorination, condensation, asymmetric oxidation, methoxylation, and then reacted with magnesium chloride . The overall yield was 73.6% .


Molecular Structure Analysis

The molecular structure of this compound derivative in the solid-state was determined using the single crystal X-ray diffraction technique . The structure revealed the bonding relationships between esomeprazole heteroatoms and magnesium .


Chemical Reactions Analysis

Esomeprazole and its related impurities’ development in the presence of aspirin was traditionally difficult due to aspirin’s sensitivity to basic conditions and esomeprazole’s sensitivity to acidic conditions . The objective of the present research work was to develop a gradient reversed-phase liquid chromatographic method to separate all the degradation products and process-related impurities from the main peak .


Physical And Chemical Properties Analysis

The particle size of the drug was analyzed through Malvern zetasizer employing water as diluent and found to be 11.818 µm . The quantitative solubility of this compound was predicted in various solvents at 25 0 C and found that it was most soluble in methanol and was least soluble in distilled water .

Scientific Research Applications

Pharmacological Applications

Esomeprazole, a proton-pump inhibitor (PPI), is primarily known for its role in managing acid-related diseases. It's the S-isomer of omeprazole and has shown effectiveness in treating conditions like gastroesophageal reflux disease (GERD) by maintaining higher intragastric pH levels. This makes esomeprazole a significant player in gastric acid-related therapies, especially due to its pharmacokinetic properties which may offer more effective outcomes than some other PPIs in certain patients (Johnson & Hedge, 2002) (McKeage et al., 2008).

Analytical Methodologies

Esomeprazole magnesium, due to its therapeutic significance, has been a subject of interest in analytical chemistry. Spectrophotometric methods have been developed for the simultaneous estimation of this compound and naproxen in tablet forms, indicating the role of esomeprazole in pharmacological research and quality control processes (Jain et al., 2012).

Impact on Magnesium Homeostasis

The prolonged use of PPIs, including esomeprazole, has raised concerns regarding magnesium homeostasis. Esomeprazole might influence intestinal magnesium absorption, leading to clinically symptomatic hypomagnesemia in rare cases. Studies involving modeling and simulation indicate that PPI therapy can lead to a reduction in serum magnesium levels, emphasizing the need for monitoring and potentially managing magnesium levels in patients undergoing long-term PPI therapy (Bai et al., 2012).

Cardiovascular Safety

In the realm of drug safety, research has delved into the potential cardiovascular effects of esomeprazole. A study focused on healthy volunteers indicated that esomeprazole does not exhibit clinically relevant electrocardiographic effects, adding a layer of safety information relevant to its clinical use (Hasselgren et al., 2000).

Mechanism of Action

Target of Action

Esomeprazole magnesium, also known as Omeprazole magnesium, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Esomeprazole effectively suppresses the secretion of gastric acid .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible and leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The primary biochemical pathway affected by Esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, Esomeprazole prevents the secretion of hydrogen ions into the stomach, which are a key component of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions associated with excessive stomach acid production .

Pharmacokinetics

Esomeprazole is rapidly absorbed in the gastrointestinal tract after oral administration . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . It is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .

Result of Action

The primary result of Esomeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, providing effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with conditions like gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion .

Action Environment

The action of Esomeprazole can be influenced by environmental factors such as the presence of food. For instance, when Esomeprazole is administered while fed, the peak plasma concentration time is delayed, and both the maximum concentration and area under the concentration-time curve are reduced . This suggests that the absorption and thus the efficacy of Esomeprazole can be affected by the presence of food in the stomach .

Safety and Hazards

Esomeprazole magnesium can cause kidney problems. Tell your doctor if you are urinating less than usual, or if you have blood in your urine . Diarrhea may be a sign of a new infection. Call your doctor if you have diarrhea that is watery or has blood in it . Esomeprazole may cause new or worsening symptoms of lupus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Esomeprazole magnesium involves the condensation of pyridine and benzimidazole to form 5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. This intermediate is then reacted with magnesium oxide to form Esomeprazole magnesium.", "Starting Materials": [ "Pyridine", "Benzimidazole", "Methanol", "Methyl iodide", "Methanesulfonic acid", "Magnesium oxide" ], "Reaction": [ "Step 1: React pyridine and benzimidazole with methanol and methanesulfonic acid to form 5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.", "Step 2: React the intermediate with methyl iodide to form 5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole.", "Step 3: React the product from step 2 with magnesium oxide to form Esomeprazole magnesium." ] }

CAS RN

161973-10-0

Molecular Formula

C34H36MgN6O6S2

Molecular Weight

713.1 g/mol

IUPAC Name

magnesium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m11./s1

InChI Key

KWORUUGOSLYAGD-WLHYKHABSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Appearance

Off-White to Beige Solid

melting_point

>169°C (dec.)

Other CAS RN

217087-09-7

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

solubility

Very slightly soluble in water

synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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